

Spectroscopic Profile of 1,2-Octanediol: A Technical Guide

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Compound of Interest		
Compound Name:	1,2-Octanediol	
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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Octanediol**, a versatile diol used in various industrial and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1,2-Octanediol**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1,2-Octanediol** exhibits characteristic signals corresponding to the different proton environments within the molecule. The data presented here is typically acquired in deuterated chloroform (CDCl₃) at 400 MHz.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH₃ (H-8)	0.88	t	6.8
-(CH ₂) ₄ - (H-4, H-5, H-6, H-7)	1.27-1.35	m	-
-CH ₂ - (H-3)	1.40-1.55	m	-
-CH(OH)- (H-2)	3.65-3.75	m	-
-CH ₂ (OH)- (H-1a, H- 1b)	3.40-3.55	m	-
-OH	~2.0-3.0	br s	-

t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of **1,2-Octanediol**. The chemical shifts are reported in ppm relative to a standard reference.

Carbon Assignment	Chemical Shift (δ, ppm)
-CH ₃ (C-8)	14.1
-CH ₂ - (C-7)	22.6
-CH ₂ - (C-6)	31.8
-CH ₂ - (C-5)	25.9
-CH ₂ - (C-4)	29.4
-CH ₂ - (C-3)	33.5
-CH(OH)- (C-2)	72.8
-CH ₂ (OH)- (C-1)	66.0



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,2-Octanediol** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3350 (broad)	O-H stretch	Hydroxyl group (-OH)
2925, 2855	C-H stretch	Alkane (-CH₂, -CH₃)
~1465	C-H bend	Alkane (-CH ₂)
~1060	C-O stretch	Alcohol (-C-O)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1,2-Octanediol** results in fragmentation of the molecule, providing a characteristic fingerprint for its identification. The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.23 g/mol)[1][2].

Key Mass Spectral Fragments

m/z	Relative Intensity	Proposed Fragment Ion
146	Low	[M] ⁺ (Molecular Ion)
97	High	[M - CH ₂ OH - H ₂ O] ⁺
55	High	[C ₄ H ₇]+
43	High	[C ₃ H ₇]+

The fragmentation pattern of 1,2-diols is influenced by the positions of the hydroxyl groups. Common fragmentation pathways include the loss of water and cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

Experimental Protocols



The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **1,2-Octanediol** for ¹H NMR or 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-64
- Relaxation Delay: 1-5 seconds
- Spectral Width: 0-10 ppm

Instrumental Parameters (13C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-150 ppm



IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- · Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat 1,2-Octanediol directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (Electron Ionization)

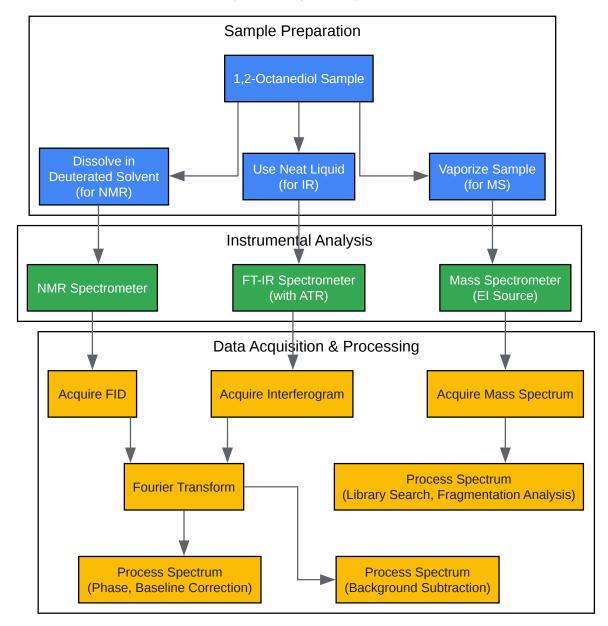
- Introduce a small amount of the **1,2-Octanediol** sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
- The sample is vaporized and then ionized in the ion source using a standard electron energy of 70 eV.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
- A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

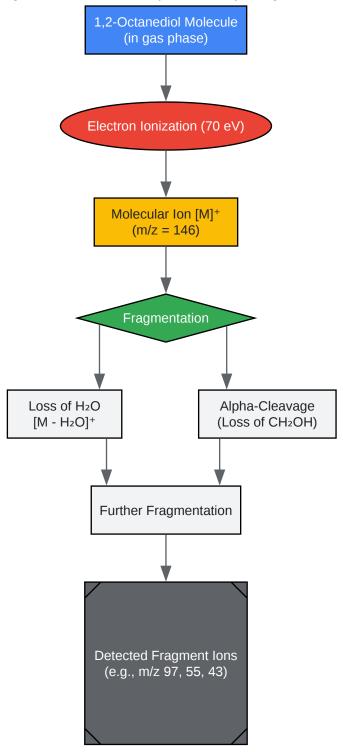


General Spectroscopic Analysis Workflow





Logical Flow of Mass Spectrometry Fragmentation



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References

- 1. 1,2-Octanediol [webbook.nist.gov]
- 2. 1,2-Octanediol | C8H18O2 | CID 14231 PubChem [pubchem.ncbi.nlm.nih.gov]
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